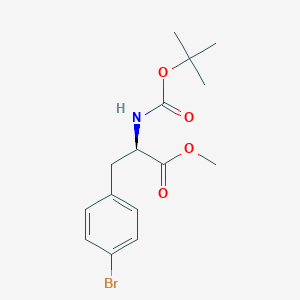

Boc-4-bromo-D-phenylalanine methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-4-bromo-D-phenylalanine methyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an amino acid derivative that has a bromine atom attached to the phenylalanine side chain. The compound is also known as Boc-4-bromo-D-Phe-OMe, and it has been used in various scientific studies to investigate its biological and chemical properties.

Scientific Research Applications

Enantioselective Synthesis and Cross-Coupling Reactions

The enantiomerically enriched BOC-protected (4-pinacolylborono)phenylalanine methyl ester is utilized in Suzuki-Miyaura coupling reactions with aromatic halides and triflates, producing enantiomerically enriched 4-substituted phenylalanine derivatives. This method showcases the compound's role in synthesizing phenylalanine derivatives with specific chiralities, which are crucial in drug development and biological studies (Firooznia et al., 1999).

Radioiodination for Peptide Synthesis

N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester is synthesized from N-Boc-p-iodo-L-phenylalanine, aimed at creating a phenylalanine derivative that can be radioiodinated and used directly in peptide synthesis. This demonstrates the compound's importance in preparing radiolabeled phenylalanine derivatives for biomedical research and diagnostic purposes (Wilbur et al., 1993).

Large-Scale Synthesis for Pharmaceutical Intermediates

The synthesis route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up highlights the compound's utility in manufacturing processes. This process involves asymmetric hydrogenation and is critical for producing pharmaceutical intermediates at a large scale, demonstrating the scalability of synthetic approaches utilizing Boc-protected amino acids (Fox et al., 2011).

Methacrylate Polymers Containing Amino Acid Moieties

The polymerization of methacrylate containing amino acid-based chiral monomers, such as Boc-L-phenylalanine methacryloyloxyethyl ester , through the reversible addition–fragmentation chain transfer (RAFT) process, showcases innovative applications in material science. These well-defined amino acid-based polymers with controlled molecular weight and structure have potential applications in drug delivery systems, highlighting the compound's versatility beyond traditional peptide synthesis (Kumar et al., 2012).

Comparative Study on Peptide Coupling Methods

A comparative study involving Boc-protected amino acid derivatives in modern coupling reactions emphasizes the compound's significance in peptide chemistry, particularly in optimizing coupling strategies for producing peptides with hindered or complex structures. This research aids in understanding the efficiency of different coupling methods, directly impacting peptide synthesis' efficacy and yield (Spencer et al., 2009).

properties

IUPAC Name |

methyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFQRJWLHKSHPZ-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2799619.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2799625.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2799626.png)

![1-[4-[2-Hydroxy-3-(oxolan-2-ylmethylamino)propoxy]phenoxy]-3-(oxolan-2-ylmethylamino)propan-2-ol](/img/structure/B2799628.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2799635.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2799640.png)

![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)